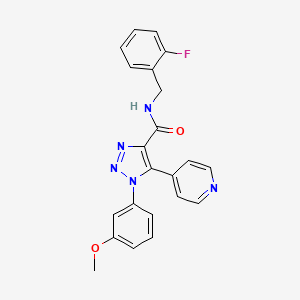

N-(2-fluorobenzyl)-1-(3-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide

Description

The compound N-(2-fluorobenzyl)-1-(3-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide is a triazole-based molecule featuring:

- A 1,2,3-triazole core substituted at position 1 with a 3-methoxyphenyl group.

- Position 5 is occupied by a pyridin-4-yl ring.

- The carboxamide moiety is linked to a 2-fluorobenzyl group.

This structure combines electron-donating (methoxy) and electron-withdrawing (fluorine) substituents, which may influence its physicochemical properties and biological interactions.

Properties

IUPAC Name |

N-[(2-fluorophenyl)methyl]-1-(3-methoxyphenyl)-5-pyridin-4-yltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18FN5O2/c1-30-18-7-4-6-17(13-18)28-21(15-9-11-24-12-10-15)20(26-27-28)22(29)25-14-16-5-2-3-8-19(16)23/h2-13H,14H2,1H3,(H,25,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXDBCOROXUPGJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)N2C(=C(N=N2)C(=O)NCC3=CC=CC=C3F)C4=CC=NC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18FN5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-fluorobenzyl)-1-(3-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide (CAS No. 1251565-90-8) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C22H19FN4O2

- Molecular Weight : 403.4 g/mol

- IUPAC Name : N-(2-fluorobenzyl)-1-(3-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide

The biological activity of this compound can be attributed to its structural features, particularly the triazole moiety, which is known for its ability to interact with various biological targets. The presence of the fluorobenzyl and methoxyphenyl groups enhances lipophilicity, potentially improving cell membrane permeability and bioavailability.

Antimicrobial Activity

Recent studies have indicated that compounds containing the triazole ring exhibit significant antimicrobial properties. For instance, derivatives similar in structure to N-(2-fluorobenzyl)-1-(3-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide have shown effective inhibition against both Gram-positive and Gram-negative bacteria.

| Compound | MIC (μg/mL) | Target Bacteria |

|---|---|---|

| N-(2-fluorobenzyl)-... | 12.5 - 25 | Staphylococcus aureus (MRSA) |

| Similar Triazoles | 6.25 - 50 | Escherichia coli, Pseudomonas aeruginosa |

The minimum inhibitory concentration (MIC) values suggest that this compound may be comparable to established antibiotics like nitrofurantoin in terms of efficacy against resistant strains .

Antifungal Activity

In addition to antibacterial properties, this compound has shown promising antifungal activity against various strains of Candida and Aspergillus. The introduction of electron-withdrawing groups in the triazole structure has been linked to increased antifungal potency:

| Fungal Strain | MIC (μg/mL) |

|---|---|

| Candida albicans | 12.5 - 25 |

| Aspergillus niger | 25 - 50 |

The antifungal activity is attributed to the ability of the triazole ring to inhibit ergosterol biosynthesis, a crucial component of fungal cell membranes .

Anticancer Activity

Emerging research indicates that triazole derivatives exhibit anticancer properties by inducing apoptosis in cancer cells. For instance, compounds structurally similar to N-(2-fluorobenzyl)-... have been tested against various cancer cell lines:

| Cell Line | IC50 (μM) |

|---|---|

| HeLa (cervical) | 10 - 20 |

| MCF7 (breast) | 15 - 30 |

These results highlight the potential of this compound as a lead for developing new anticancer agents .

Case Studies

One notable study evaluated the efficacy of a series of triazole derivatives against Mycobacterium tuberculosis, revealing that compounds with similar structural motifs demonstrated significant activity with MIC values as low as 21.25 μM . This suggests that N-(2-fluorobenzyl)-... could be further explored for its potential in treating tuberculosis.

Scientific Research Applications

Structural Characteristics

The molecular formula of N-(2-fluorobenzyl)-1-(3-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide is with a molecular weight of 403.4 g/mol. The compound features a triazole ring, which is crucial for its biological properties. The presence of fluorine and methoxy groups enhances its pharmacological profile by improving binding affinity to target proteins.

Antitumor Activity

Recent studies have demonstrated the antitumor potential of this compound across various cancer cell lines. Notably, it exhibits strong antiproliferative effects against:

- A549 (lung cancer) : IC50 value of approximately 4.42 μM.

- NCI-H1299 (non-small cell lung cancer) : IC50 value significantly lower than that of A549, indicating higher potency.

The mechanisms underlying its antitumor effects include:

- Induction of Apoptosis : The compound activates apoptotic pathways by increasing the expression of pro-apoptotic proteins like cleaved caspase 3 and PARP.

- Cell Cycle Arrest : It induces G2/M phase arrest in cancer cells.

| Compound | Cell Line | IC50 Value (μM) | Mechanism |

|---|---|---|---|

| This compound | A549 | 4.42 | Apoptosis induction |

| Compound 4b | NCI-H1299 | 1.56 | Apoptosis induction |

| Compound 4c | NCI-H1437 | 3.51 | Apoptosis induction |

Antimicrobial Activity

N-(2-fluorobenzyl)-1-(3-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide has shown promise as an antimicrobial agent. Studies indicate that it exhibits activity against various bacterial strains, making it a candidate for further development in treating bacterial infections.

Synthesis and Derivative Development

The synthesis typically involves the reaction of 2-fluorobenzylamine with appropriate precursors under controlled conditions to yield the desired triazole derivative. The structural modifications on the benzyl or phenyl groups can significantly impact biological activity.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this triazole derivative:

- Antitumor Effects : A study published in MDPI highlighted that structurally similar compounds exhibited significant anticancer properties by targeting EGFR pathways.

- In Vivo Studies : Future research is needed to validate these findings in vivo to assess pharmacokinetics and therapeutic efficacy in animal models.

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The table below compares the target compound with key analogs:

Key Observations:

Substituent Effects on Activity :

- Electron-withdrawing groups (e.g., 4-fluorophenyl in , trifluoromethyl in ) enhance metabolic stability and target binding in kinase inhibitors.

- Hydrophilic substituents (e.g., dihydroxy-isopropylphenyl in ) improve solubility but may reduce blood-brain barrier penetration.

- The 3-methoxyphenyl group in the target compound introduces moderate electron-donating effects, which could balance lipophilicity and solubility.

Pyridine Position Matters :

- Pyridin-4-yl (target compound and ) allows for linear π-stacking interactions in kinase active sites, whereas pyridin-3-yl () may adopt different binding poses due to altered nitrogen positioning.

Carboxamide Modifications :

- The 2-fluorobenzyl group in the target compound increases lipophilicity (logP ~3.5 estimated) compared to the sulfonamide-containing analog in (logP ~2.8).

Q & A

Basic: What are the key structural features of this compound, and how are they characterized experimentally?

The compound contains a 1,2,3-triazole core substituted with a pyridinyl group at position 5, a 3-methoxyphenyl group at position 1, and a 2-fluorobenzyl carboxamide at position 3. Key characterization methods include:

- X-ray crystallography for absolute configuration determination (using SHELX programs for refinement ).

- NMR spectroscopy (1H/13C) to confirm substituent positions, particularly distinguishing fluorobenzyl and methoxyphenyl proton environments.

- High-resolution mass spectrometry (HRMS) for molecular formula validation.

Advanced: How can crystallographic data inconsistencies (e.g., disorder, twinning) be resolved during structural refinement?

Crystallographic challenges like rotational disorder in the pyridinyl or fluorobenzyl groups require:

- SHELXL refinement strategies : Using PART, SIMU, and DELU instructions to model anisotropic displacement parameters .

- Twinning analysis : Employing PLATON or TWINLAWS to detect and refine twin domains. For high-resolution data (e.g., <1.0 Å), SHELXL’s HKLF 5 format improves handling of overlapping reflections .

- Validation tools : CheckCIF reports to identify outliers in bond lengths/angles, especially for fluorine-substituted aromatic systems .

Basic: What synthetic routes are reported for triazole-carboxamide derivatives like this compound?

A typical multi-step synthesis involves:

Click chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core (e.g., reacting 3-methoxyphenyl azide with a pyridinyl alkyne) .

Carboxamide formation : Coupling the triazole-4-carboxylic acid intermediate with 2-fluorobenzylamine using EDC/HOBt activation .

Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization from ethanol/water .

Advanced: How do electronic effects of substituents (e.g., fluorine, methoxy) influence the compound’s bioactivity?

- Fluorine : Enhances metabolic stability via C–F bond strength and modulates π-π stacking with target proteins (e.g., kinase active sites) .

- Methoxy group : Electron-donating effects increase electron density on the triazole ring, potentially altering binding affinity. Comparative SAR studies require synthesizing analogs with substituents like -Cl or -CF3 and testing in enzyme inhibition assays .

- Pyridinyl group : Participates in hydrogen bonding; replacing it with other heterocycles (e.g., pyrimidine) can validate target engagement .

Basic: What solvents and conditions optimize solubility for in vitro assays?

The compound’s low aqueous solubility (common for triazole-carboxamides) necessitates:

- DMSO stock solutions (≤10 mM) for cellular assays, with dilution in buffer (e.g., PBS) to avoid cytotoxicity .

- Co-solvents : 10-20% PEG-400 or cyclodextrin-based formulations for pharmacokinetic studies .

Advanced: How can conflicting biochemical assay results (e.g., IC50 variability) be systematically addressed?

- Control experiments : Include reference inhibitors (e.g., staurosporine for kinase assays) to validate assay conditions .

- Ligand purity : Ensure >95% purity (HPLC-UV/ELSD) to rule out byproducts affecting activity .

- Binding mode analysis : Molecular docking (AutoDock Vina) or SPR studies to confirm target engagement vs. off-target effects .

Basic: What spectroscopic techniques differentiate regioisomers in triazole synthesis?

- 1H NMR : Triazole CH proton (δ ~7.5–8.5 ppm) splitting patterns distinguish 1,4- vs. 1,5-disubstituted isomers.

- 13C NMR : Carboxamide carbonyl signals (δ ~165–170 ppm) shift based on substituent electronegativity .

- IR spectroscopy : Amide C=O stretch (~1680 cm⁻¹) confirms successful coupling .

Advanced: What computational methods predict metabolic stability of fluorinated analogs?

- In silico tools : Use Schrödinger’s MetaSite or ADMET Predictor to identify vulnerable sites (e.g., para-fluorine on benzyl group) for oxidative metabolism .

- CYP450 inhibition assays : Test against CYP3A4/2D6 isoforms to assess drug-drug interaction risks .

Basic: How is enantiomeric purity assessed if chiral centers are present?

- Chiral HPLC : Use columns like Chiralpak IA/IB with hexane/isopropanol mobile phases.

- Circular dichroism (CD) : Compare experimental spectra with DFT-calculated curves for absolute configuration .

Advanced: What strategies resolve discrepancies between computational docking and experimental IC50 values?

- Molecular dynamics (MD) simulations : Assess binding pose stability over 100+ ns trajectories (e.g., GROMACS).

- Free energy calculations : Apply MM-PBSA/GBSA to quantify enthalpy/entropy contributions .

- Crystal structure validation : Compare docking poses with experimentally determined X-ray structures (if available) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.